molecular formula C7H9BrCl2N4 B6224106 6-bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride CAS No. 2763750-49-6

6-bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride

Cat. No.: B6224106
CAS No.: 2763750-49-6
M. Wt: 300
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Description

6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride is a chemical compound with the molecular formula C7H6BrN3·2HCl. It is a derivative of imidazo[4,5-b]pyridine, a heterocyclic compound known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine. This intermediate can then undergo further reactions, such as alkylation, under phase transfer catalysis conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

    Alkylation Reactions: The compound can be alkylated at different positions on the imidazo[4,5-b]pyridine ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkylation with ethyl bromoacetate can yield multiple regioisomers, including N1, N3, and N4 substituted products .

Scientific Research Applications

6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

2763750-49-6

Molecular Formula

C7H9BrCl2N4

Molecular Weight

300

Purity

95

Origin of Product

United States

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